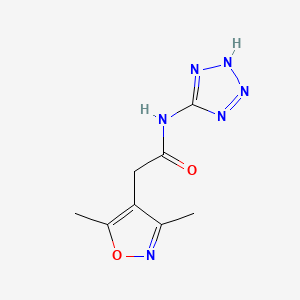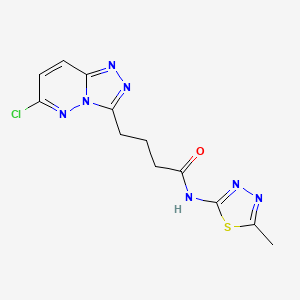
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring, a pyridine ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethyl-2-chloropyrimidine, the pyrimidine ring is formed through a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The pyrimidine and piperidine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine, pyridine, and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents, such as bromine or chlorine, in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide: Similar structure but with a pyridin-2-yl group instead of pyridin-4-yl.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is unique due to its specific arrangement of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H21N5O |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)-N-pyridin-4-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H21N5O/c1-12-11-13(2)20-17(19-12)22-9-5-14(6-10-22)16(23)21-15-3-7-18-8-4-15/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H,18,21,23) |
InChIキー |
ZXRMNJORELWHCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B12173440.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12173442.png)
![2-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B12173443.png)
![3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide](/img/structure/B12173448.png)
![1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12173465.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173468.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12173473.png)
![5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B12173478.png)
![Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12173487.png)
![N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12173501.png)


![7,8-dimethyl-1-(4-phenoxyphenyl)-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12173524.png)

